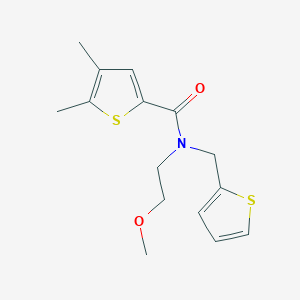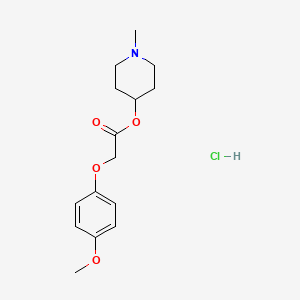![molecular formula C12H9N3O4S2 B4087579 N-{[(2-hydroxy-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4087579.png)
N-{[(2-hydroxy-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide
説明
N-{[(2-hydroxy-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide, commonly known as NTBC, is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is involved in the biosynthesis of tyrosine and melanin, making it an essential target for research in the fields of medicine and biotechnology.
作用機序
NTBC acts as a potent inhibitor of N-{[(2-hydroxy-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide, which is involved in the biosynthesis of tyrosine and melanin. By inhibiting this enzyme, NTBC can reduce the accumulation of toxic metabolites and pigments in various tissues, leading to improved health outcomes. The mechanism of action of NTBC has been extensively studied using various biochemical and biophysical techniques such as X-ray crystallography and enzyme kinetics studies.
Biochemical and Physiological Effects:
NTBC has been shown to have various biochemical and physiological effects in different disease models. In hereditary tyrosinemia type 1, NTBC can reduce the levels of toxic tyrosine metabolites in the liver, leading to improved liver function and survival rates. In alkaptonuria and ochronosis, NTBC can reduce the formation of toxic pigments in various tissues, leading to improved quality of life for patients. Additionally, NTBC has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
NTBC has several advantages for lab experiments, including its high potency and specificity for N-{[(2-hydroxy-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide inhibition, its ability to reduce toxic metabolites and pigments in various tissues, and its anti-inflammatory and antioxidant properties. However, NTBC also has some limitations, including its potential toxicity and side effects in high doses, its limited solubility in aqueous solutions, and its potential for off-target effects on other enzymes and pathways.
将来の方向性
There are several future directions for research on NTBC, including its potential therapeutic applications in various diseases such as cancer, neurodegenerative diseases, and metabolic disorders. Additionally, the development of more potent and selective N-{[(2-hydroxy-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide inhibitors could lead to improved therapeutic outcomes and reduced side effects. Finally, the development of new analytical techniques for the detection and quantification of NTBC in biological samples could improve our understanding of its pharmacokinetics and pharmacodynamics in vivo.
Conclusion:
NTBC is a potent inhibitor of N-{[(2-hydroxy-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the therapeutic potential of NTBC and to develop more potent and selective N-{[(2-hydroxy-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide inhibitors.
科学的研究の応用
NTBC has been extensively studied for its potential therapeutic applications in various diseases such as hereditary tyrosinemia type 1, alkaptonuria, and ochronosis. In hereditary tyrosinemia type 1, NTBC can reduce the toxic accumulation of tyrosine metabolites in the liver, leading to improved liver function and survival rates. In alkaptonuria and ochronosis, NTBC can inhibit the formation of toxic pigments that accumulate in various tissues, leading to improved quality of life for patients.
特性
IUPAC Name |
N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4S2/c16-9-4-3-7(15(18)19)6-8(9)13-12(20)14-11(17)10-2-1-5-21-10/h1-6,16H,(H2,13,14,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSCGWAHBIMCGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]thiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-dimethyl-1-({[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B4087497.png)
![N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B4087505.png)
![N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-ethoxybenzamide](/img/structure/B4087510.png)
![5-(4-bromobenzyl)-1-(3-methoxyphenyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4087512.png)
![N-{4-[5-({2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-phenoxyacetamide](/img/structure/B4087515.png)
![2-chloro-N-{1-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4087523.png)
![N-{[(2-hydroxy-5-nitrophenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide](/img/structure/B4087540.png)
![1-(4-bromophenyl)-5-[2-(2-pyridinyl)ethyl]-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4087547.png)


![3-nitro-4-(1-piperazinyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4087572.png)
![(4-{5-[(3-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)amine](/img/structure/B4087577.png)
![2-bromo-N-{1-[4-ethyl-5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4087583.png)
![5-(2,4-dichlorophenyl)-7-(2-furyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4087595.png)